
2,4,5-Trimethoxyhydrocinnamic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,5-Trimethoxyhydrocinnamic acid methyl ester is a natural product found in Cordia alliodora with data available.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Modification
2,4,5-Trimethoxyhydrocinnamic acid methyl ester is involved in the synthesis of various chemical compounds. For instance, it plays a role in the rapid lactonization process to form hydrocoumarin, which is a significant reaction in chemical biology and related fields (Levine & Raines, 2012). Another study highlighted the microwave-assisted rapid synthesis of methyl 2,4,5-trimethoxyphenylpropionate, a metabolite of Cordia alliodora, which demonstrates its utility in efficient and quick chemical synthesis processes (Sinha et al., 2003).
Biological Activities and Drug Discovery
Research on 3,4,5-trimethoxycinnamic acid (TMCA) derivatives, closely related to 2,4,5-Trimethoxyhydrocinnamic acid methyl ester, reveals their potential as therapeutic agents with a wide range of medicinal properties such as antitumor, antiviral, and anti-inflammatory activities (Zhao et al., 2019). This suggests that derivatives of 2,4,5-Trimethoxyhydrocinnamic acid methyl ester might also possess significant biological activities useful in drug discovery.
Photoreactive Materials
Some studies have focused on the photoreactivity of compounds derived from cinnamic acid. For instance, 4-methoxycinnamic acid-3'-methylbutyl ester underwent UV irradiation to form cycloaddition products, indicating the potential use of these derivatives in photoreactive materials (Schrader et al., 1994). Similarly, poly(ester-imide)s derived from aminocinnamic acid and other components have shown photoreactive properties, which could be relevant for the derivatives of 2,4,5-Trimethoxyhydrocinnamic acid methyl ester (Kricheldorf et al., 1995).
Antioxidant and Antimicrobial Activities
Polyhydroxycinnamic acid esters, which may include derivatives of 2,4,5-Trimethoxyhydrocinnamic acid methyl ester, have been synthesized and evaluated for their antioxidant and antimicrobial activities. The research found that some of these esters exhibit significant antioxidant and antibacterial activities (Venkateswarlu et al., 2006). Moreover, derivatives of hydroxycinnamic acids have been shown to protect PC12 cells against oxidative stress, highlighting their potential in neuroprotection and antioxidant therapy (Garrido et al., 2012).
Propiedades
Nombre del producto |
2,4,5-Trimethoxyhydrocinnamic acid methyl ester |
|---|---|
Fórmula molecular |
C13H18O5 |
Peso molecular |
254.28 g/mol |
Nombre IUPAC |
methyl 3-(2,4,5-trimethoxyphenyl)propanoate |
InChI |
InChI=1S/C13H18O5/c1-15-10-8-12(17-3)11(16-2)7-9(10)5-6-13(14)18-4/h7-8H,5-6H2,1-4H3 |
Clave InChI |
SULPGCHHOCMNSJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1CCC(=O)OC)OC)OC |
Sinónimos |
methyl 3-(2,4,5-trimethoxyphenyl)propionate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



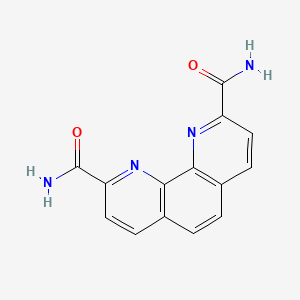
![(1'S,6'S,7'R,8R,9'S)-4,4,6',10',10'-pentamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-9,14'-dione](/img/structure/B1246274.png)
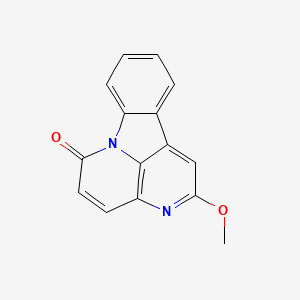
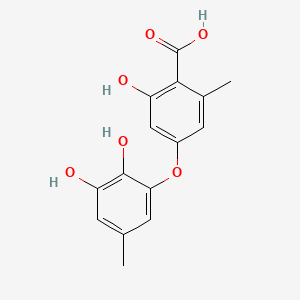
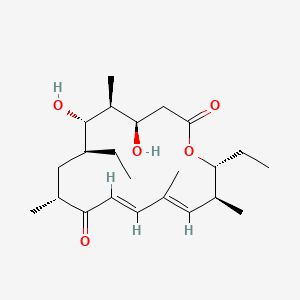
![(s)-2-(2,2-Dimethylpropyl)-7-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B1246280.png)
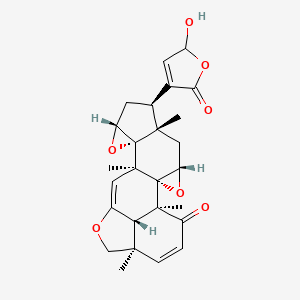
![bis[(1R,9R,10R)-17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl] (E)-but-2-enedioate](/img/structure/B1246288.png)
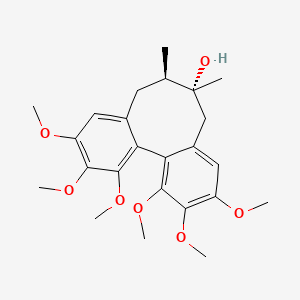
![(4aS,12bS)-4,4,12b-trimethyl-1,2,3,4a,5,6-hexahydrobenzo[a]anthracene-8,11-dione](/img/structure/B1246291.png)
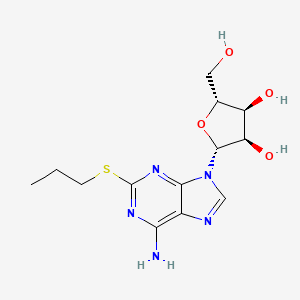
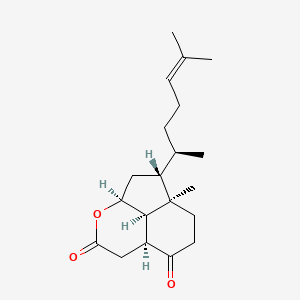
![(3R,4Z,6E)-N-[(5S)-5-ethyl-5-methyl-2-oxofuran-3-yl]-3-hydroxy-8-[(2S,3R)-3-octyloxiran-2-yl]octa-4,6-dienamide](/img/structure/B1246294.png)
![Acetamide, N-[2-[5-(2-hydroxyethoxy)-1H-indol-3-yl]ethyl]-](/img/structure/B1246296.png)